2-Ethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMPMYKMDITEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901712 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-19-1, 28134-31-8 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylbenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Ethylbenzoic acid. The information presented herein is intended to support research and development activities by providing detailed experimental protocols and quantitative data.

Chemical Structure and Identification

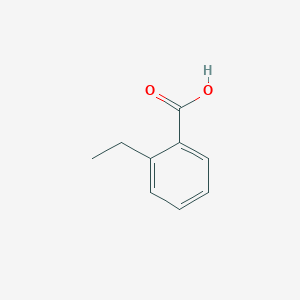

This compound is an aromatic carboxylic acid. The structure consists of a benzene ring substituted with an ethyl group and a carboxylic acid group at positions 1 and 2, respectively.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 612-19-1[1] |

| Molecular Formula | C₉H₁₀O₂[1] |

| Molecular Weight | 150.17 g/mol [1] |

| Canonical SMILES | CCC1=CC=CC=C1C(=O)O[1] |

| InChI Key | CGMMPMYKMDITEA-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 62-66 °C[2] |

| Boiling Point | 259.7 ± 9.0 °C at 760 mmHg |

| pKa | 3.79 at 25 °C[1][2] |

| Water Solubility | 1.1 g/L at 25 °C[1] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and chloroform.[3] |

| Density | 1.114 ± 0.06 g/cm³ |

| Refractive Index | 1.530 |

| Vapor Pressure | 0.000857 mmHg at 25°C[2] |

| LogP | 1.94720[2] |

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Ethyltoluene

This protocol outlines a common laboratory-scale synthesis of this compound by the oxidation of 2-ethyltoluene using potassium permanganate.

Materials:

-

2-Ethyltoluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-ethyltoluene (1 equivalent), sodium carbonate (0.1 equivalents), and water.

-

Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (2.5 equivalents) in water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as the reaction proceeds.

-

Reaction Monitoring: Continue refluxing until the purple color persists, indicating the completion of the oxidation.

-

Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration.

-

Isolation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from an ethanol/water mixture.[4][5]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of this compound with a standardized strong base and monitoring the pH.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Ethanol or a suitable co-solvent (if needed for solubility)

-

Deionized water

-

pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent like ethanol can be used, and the pKa in the mixed solvent system can be determined.

-

Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility by Gravimetric Method

Materials:

-

This compound

-

Deionized water

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter)

-

Analytical balance

-

Oven

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Saturation: Agitate the vial in a thermostatically controlled environment (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included, using a filtered syringe.

-

Drying and Weighing: Transfer the filtered solution to a pre-weighed container. Evaporate the solvent in an oven at a temperature below the melting point of the acid until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solution sampled.[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Expected Chemical Shifts (in CDCl₃):

-

~12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad.

-

~7.2-8.1 ppm (multiplet, 4H): Aromatic protons.

-

~2.8 ppm (quartet, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

~1.2 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group.

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: Same as for ¹H NMR.

-

Expected Chemical Shifts (in CDCl₃):

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.

Key IR Absorption Bands:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing broadness due to hydrogen bonding.[10]

-

~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[11]

-

~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

-

~1210-1320 cm⁻¹: C-O stretch of the carboxylic acid.[10]

-

~900-960 cm⁻¹ (broad): O-H bend of the carboxylic acid dimer.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionization Method:

-

Electron Ionization (EI) is a common method for this type of compound.

Expected Fragmentation Pattern:

-

m/z 150: Molecular ion [M]⁺.

-

m/z 133: Loss of a hydroxyl radical (•OH) from the molecular ion.

-

m/z 122: This peak is not expected as a primary fragment.

-

m/z 105: Loss of a carboxyl group (-COOH) is not a typical primary fragmentation. A more likely fragmentation is the loss of an ethyl radical followed by CO, or vice versa, but this is less common. The base peak is often the phenylacylium ion.

-

m/z 91: Tropylium ion, a common fragment for alkylbenzenes, formed by rearrangement and loss of a carboxyl group.

-

m/z 77: Phenyl cation, from the loss of the ethyl and carboxyl groups.[12]

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. faculty.fiu.edu [faculty.fiu.edu]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Ethylbenzoic Acid (CAS 612-19-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 2-Ethylbenzoic acid based on publicly available data. Detailed, peer-reviewed experimental protocols and specific biological pathway analyses for this particular compound are limited. The experimental methodologies presented are representative examples based on established chemical principles for similar compounds and should be adapted and optimized for specific laboratory conditions.

Introduction

This compound, with a CAS number of 612-19-1, is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with an ethyl group and a carboxylic acid group at the ortho position.[1] This compound serves primarily as a versatile intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals, dyes, and fragrances.[1] Its utility stems from the reactivity of the carboxylic acid group and the potential for further functionalization of the aromatic ring. While the broader class of benzoic acid derivatives has been explored for various biological activities, from antimicrobial to anti-inflammatory effects, specific research into the mechanisms of action and signaling pathways for this compound is not extensively documented.[2][3][4][5]

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis. These properties are summarized in the tables below.

Table 2.1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 612-19-1 | [6] |

| Molecular Formula | C₉H₁₀O₂ | [6] |

| Molecular Weight | 150.17 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 62-66 °C | [7] |

| Boiling Point | 259.7 ± 9.0 °C at 760 Torr | [7] |

| Density | 1.114 ± 0.06 g/cm³ (20 °C) | [7] |

| Solubility | Sparingly soluble in water (1.1 g/L at 25 °C) | [1] |

| pKa | 3.79 (at 25 °C) | [1] |

Table 2.2: Spectroscopic and Computational Data

| Property | Value/Description | Reference(s) |

| ¹H NMR | Data not available in searched literature. Expected signals: aromatic protons, quartet for -CH₂-, triplet for -CH₃, and a singlet for the carboxylic acid proton. | [8] |

| ¹³C NMR | Data available but requires account access to view full spectrum. A reference exists: P.E. Hansen, A. Berg, K. Schaumberg, Magn. Res. Chem. 25, 508 (1987). | [6] |

| Mass Spectrum (GC-MS) | Data available but requires account access to view full spectrum. | [9] |

| InChIKey | CGMMPMYKMDITEA-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CCC1=CC=CC=C1C(=O)O | [6] |

Synthesis and Experimental Protocols

This compound can be synthesized through several common organic chemistry reactions. The two most logical and frequently employed routes are the oxidation of the corresponding alkylbenzene (2-ethyltoluene) and the Grignard carboxylation of an ortho-substituted ethylhalobenzene.

Representative Protocol 1: Oxidation of 2-Ethyltoluene

This method involves the oxidation of the benzylic methylene group of 2-ethyltoluene. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used. This reaction is a standard method for preparing benzoic acid derivatives from their alkyl precursors.[1]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyltoluene and water.

-

Reagent Addition: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct.

-

Isolation: Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic, which will precipitate the this compound.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Caption: Workflow for the synthesis of this compound via oxidation.

Representative Protocol 2: Grignard Reaction

This classic carbon-carbon bond-forming reaction utilizes an organometallic reagent. A Grignard reagent is first prepared from an ortho-haloethylbenzene (e.g., 2-bromoethylbenzene) and magnesium metal. This reagent then acts as a nucleophile, attacking carbon dioxide (dry ice) to form a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

Methodology:

-

Grignard Reagent Formation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Add magnesium turnings to a flask containing anhydrous diethyl ether. Slowly add a solution of 2-bromoethylbenzene in anhydrous ether to initiate the formation of the Grignard reagent (phenylmagnesium bromide derivative). The reaction is often initiated with a small crystal of iodine if it does not start spontaneously.

-

Carboxylation: Once the Grignard reagent has formed (indicated by the consumption of magnesium and a change in color), slowly pour the solution onto an excess of crushed dry ice (solid CO₂).

-

Work-up: Allow the excess dry ice to sublime. Add a dilute strong acid (e.g., HCl or H₂SO₄) to the reaction mixture to protonate the magnesium carboxylate salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Caption: Workflow for the Grignard synthesis of this compound.

Spectroscopic Characterization (Expected)

Table 4.1: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Carboxylic Acid (-COOH): A broad singlet, typically downfield (>10 ppm).- Aromatic Protons (-C₆H₄-): Multiple signals in the aromatic region (7-8 ppm), showing complex splitting patterns due to ortho substitution.- Methylene Protons (-CH₂-): A quartet around 2.7-3.0 ppm.- Methyl Protons (-CH₃): A triplet around 1.2-1.4 ppm. |

| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal in the range of 170-180 ppm.- Aromatic Carbons (-C₆H₄-): Six distinct signals between 125-145 ppm.- Methylene Carbon (-CH₂-): A signal around 25-30 ppm.- Methyl Carbon (-CH₃): A signal around 15 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.- C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.- C=O Stretch (Carbonyl): A strong, sharp absorption around 1700 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 150.- Key Fragments: Loss of the ethyl group (M-29) leading to a peak at m/z = 121. Loss of the carboxyl group (M-45) leading to a peak at m/z = 105. |

Biological Activity and Applications in Drug Development

This compound is primarily utilized as a chemical intermediate.[1] The broader class of benzoic acid derivatives has been the subject of extensive research in drug development, showing a wide range of biological activities. These activities often depend heavily on the substitution pattern of the benzene ring.

General Activities of Benzoic Acid Derivatives:

-

Antimicrobial and Antifungal Agents: Benzoic acid and its salts are well-known preservatives, and various derivatives have been developed as antimicrobial and antifungal drugs.[3][4]

-

Anti-inflammatory Activity: Some benzoic acid derivatives, most notably salicylic acid and its derivatives (like aspirin), are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes in the arachidonic acid pathway.[3]

-

Anticancer Properties: Certain synthetic derivatives of benzoic acid have been investigated as potential anticancer agents, although the mechanisms are diverse and often compound-specific.[2]

It is important to reiterate that these are general activities of the broader chemical class. Currently, there is a lack of specific published research detailing the biological activity, mechanism of action, or interaction with specific signaling pathways for this compound itself. Its primary role in drug development appears to be as a structural scaffold or starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).

Caption: Logical relationship of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 6.1: Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Skin Contact | Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Eye Contact | Eye Irritation (Category 2) | H319: Causes serious eye irritation. |

| Inhalation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound (CAS 612-19-1) is a valuable chemical intermediate with well-defined physical properties. While detailed experimental protocols and biological studies specific to this isomer are not widely published, its synthesis can be reliably achieved through standard organic chemistry methodologies such as the oxidation of 2-ethyltoluene or via a Grignard reaction. Its primary significance for researchers and drug development professionals lies in its role as a versatile starting material for the synthesis of more complex molecules. Future research could further elucidate any intrinsic biological activities of this compound and explore its potential in novel therapeutic agents.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. ijrpr.com [ijrpr.com]

- 6. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Ethylbenzoic acid (CAS No. 612-19-1). The information herein is intended to support research, development, and quality control activities by providing key data points and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is an aromatic carboxylic acid that presents as a white to off-white crystalline powder at room temperature.[1][2][3][4] It is a derivative of benzoic acid, featuring an ethyl group at the ortho position of the benzene ring.[1][5] This substitution influences its physical and chemical characteristics.[4][5] The compound is utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₉H₁₀O₂ | - | - |

| Molecular Weight | 150.17 | g/mol | - |

| Melting Point | 62 - 66 | °C | (lit.)[2][3][6][7] |

| 68 | °C | [8] | |

| 73 - 76 | °C | [1] | |

| Boiling Point | 259.7 ± 9.0 | °C | at 760 Torr[3] |

| 259.713 | °C | at 760 mmHg[2] | |

| 297 - 299 | °C | [1] | |

| Density | 1.114 ± 0.06 | g/cm³ | at 20 °C, 760 Torr[3] |

| 1.042 | g/cm³ | [8] | |

| Water Solubility | 1.1 | g/L | at 25 °C[1] |

| pKa | 3.79 | - | at 25 °C[1][2][3] |

| Vapor Pressure | 0.000857 | mmHg | at 25 °C[2][3] |

| Flash Point | 120.8 ± 13.4 | °C | [3] |

| 120.812 | °C | [2] | |

| Refractive Index | 1.53 | - | at 20 °C, 589.3 nm[2][3] |

| 1.510 | - | [8] | |

| LogP | 1.94720 | - | - |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the solid into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Liquid paraffin or other suitable heating bath liquid[11]

Procedure:

-

Sample Preparation: A few milliliters of the liquid organic compound are placed in a small test tube.[12]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid.[9]

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in a Thiele tube filled with liquid paraffin, ensuring the heat is distributed evenly.[11]

-

Heating: The apparatus is heated slowly and gently.[9]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

-

Stirring rod

-

Balance

-

Water bath (for temperature control)

Procedure for Qualitative Solubility:

-

Add approximately 25 mg of this compound to 0.5 mL of the solvent (e.g., water, ethanol, acetone) in a test tube.[13]

-

Stir the mixture thoroughly with a glass rod.[13]

-

Observe if the solid dissolves completely. If it does, the substance is considered soluble in that solvent at that temperature.

-

For sparingly soluble substances, gentle heating in a water bath may be applied to observe any change in solubility with temperature.

Procedure for Quantitative Solubility (Titration Method):

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the acid to the solvent and stirring until equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator (e.g., phenolphthalein).[14]

-

The concentration of the dissolved this compound can be calculated from the volume of titrant used.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of this compound using the capillary method.

Caption: Workflow for Boiling Point Determination of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | 102606-33-7 | Benchchem [benchchem.com]

- 6. 2-乙苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 97% 5 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]

- 8. This compound [stenutz.eu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

2-Ethylbenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzoic acid is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a carboxylic acid group ortho to an ethyl group on a benzene ring, imparts specific reactivity that makes it a valuable precursor for the synthesis of various fine chemicals and pharmaceutical intermediates. This technical guide provides an in-depth overview of the molecular properties, synthesis applications, and potential metabolic pathways of this compound.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][4][5] |

| CAS Number | 612-19-1 | [1][2][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 62-66 °C | [5] |

| Boiling Point | 259.713 °C at 760 mmHg | |

| Density | 1.114 g/cm³ | |

| pKa | 3.79 at 25°C |

Applications in Organic Synthesis

This compound is a key starting material in several important synthetic transformations. The following sections detail the experimental protocols for some of its notable applications.

Synthesis of γ-Lactones (Phthalides)

This compound can be converted to its corresponding γ-lactone, 3-ethylphthalide, through an intramolecular cyclization. An effective method for this transformation involves the use of sodium bromate and sodium hydrogen sulfite.[1][6]

Experimental Protocol Summary:

The synthesis is typically carried out in a two-phase system using an organic solvent such as ethyl acetate. The o-alkylbenzenecarboxylic acid (this compound) is treated with sodium bromate and sodium hydrogen sulfite. This reagent system generates hypobromous acid in situ, which leads to the α-bromination of the ethyl group. The resulting α-bromo acid then undergoes an intramolecular nucleophilic substitution to yield the corresponding γ-lactone.[1] The reaction proceeds under mild conditions to give moderate to satisfactory yields.[1]

Caption: Workflow for the synthesis of γ-lactones from this compound.

Microbial Asymmetric Synthesis of (S)-3-Methylphthalide

While not a direct transformation of this compound, its application as a substrate in microbial synthesis highlights its utility in biotransformations. For instance, related structures are used in the microbial asymmetric synthesis of chiral phthalides.[5][7]

Experimental Protocol Summary:

This chemoenzymatic approach involves the bioreduction of a ketone precursor, such as a 2-acetylbenzonitrile derivative, using a biocatalyst like baker's yeast. The reaction is highly stereoselective and pH-dependent, with acidic conditions being optimal to prevent side reactions. The resulting chiral intermediate is then chemically converted to the final enantiopure (S)-3-methylphthalide.[7]

Caption: General workflow for the chemoenzymatic synthesis of chiral phthalides.

Synthesis of Bis(2-ethylbenzoyl)peroxide

This compound can be used to synthesize bis(2-ethylbenzoyl)peroxide, a compound used in studies of radical chemistry.[5]

Experimental Protocol Summary:

The synthesis of diaroyl peroxides generally involves the reaction of the corresponding acyl chloride with sodium peroxide or hydrogen peroxide under basic conditions. For bis(2-ethylbenzoyl)peroxide, 2-ethylbenzoyl chloride (which can be prepared from this compound using a chlorinating agent like thionyl chloride) would be reacted with a peroxide source. The resulting peroxide is a precursor for generating 2-ethylbenzoyloxyl radicals upon photodecomposition, which are studied for their intramolecular hydrogen-atom transfer reactions.[4]

Caption: Synthetic pathway for Bis(2-ethylbenzoyl)peroxide from this compound.

Potential Metabolic Pathways

The metabolic fate of this compound in biological systems is not extensively documented. However, based on the metabolism of similar compounds, such as 2-methylbenzoic acid and benzoic acid, a plausible microbial degradation pathway can be proposed.

Microbial Degradation Pathway

Microorganisms, particularly soil bacteria like Pseudomonas species, are known to degrade aromatic carboxylic acids. For 2-methylbenzoic acid, degradation proceeds via dioxygenation and subsequent ring cleavage.[8][9] A similar pathway can be hypothesized for this compound.

The initial step likely involves the action of a dioxygenase enzyme, leading to the formation of a dihydrodiol. This is then dehydrogenated to a catechol derivative, which can undergo ortho- or meta-cleavage of the aromatic ring, ultimately leading to intermediates of central metabolism. An alternative pathway could involve the oxidation of the ethyl side chain.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound 97 612-19-1 [sigmaaldrich.com]

- 6. journal.buct.edu.cn [journal.buct.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Ethylbenzoic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Ethylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document summarizes its solubility in water and discusses its anticipated behavior in common organic solvents. Due to a lack of extensive published quantitative data for its solubility in organic solvents, this guide emphasizes detailed experimental protocols for determining these values. Methodologies such as the shake-flask method and potentiometric titration are outlined to enable researchers to generate precise and reliable solubility data. Additionally, relevant physicochemical properties of this compound are presented to provide a complete profile of the compound.

Introduction

This compound (C₉H₁₀O₂) is an aromatic carboxylic acid with an ethyl group at the ortho position of the benzene ring.[1] Its structure, featuring both a polar carboxylic acid group and a nonpolar ethylbenzene moiety, results in varied solubility across different solvent systems.[2] Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and as a corrosion inhibitor.[1] This guide aims to provide available quantitative solubility data and equip researchers with the necessary experimental procedures to determine its solubility in various media.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior and for the design of relevant experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 62-66 °C | [4] |

| Boiling Point | 297-299 °C | [1] |

| pKa (at 25 °C) | 3.79 | [1] |

| Water Solubility (at 25 °C) | 1.1 g/L | [1] |

| LogP (Octanol/Water) | 1.8 | [3] |

Quantitative Solubility Data

Quantitative solubility data for this compound is limited, particularly in organic solvents. The available data and qualitative descriptions are summarized below.

Aqueous Solubility

The solubility of this compound in water is low, which is expected due to the presence of the non-polar ethyl group.[2]

Table 2: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 25 | 1.1 g/L | [1] |

Solubility in Organic Solvents

Table 3: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Reference(s) |

| Ethanol | Good solubility | [2] |

| Acetone | Good solubility | [2] |

| Chloroform | Good solubility | [2] |

Experimental Protocols for Solubility Determination

To address the gap in quantitative solubility data for this compound in organic solvents, this section provides detailed methodologies for two widely accepted experimental techniques.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]

4.1.1. Principle An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

4.1.2. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

4.1.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

Quantification:

-

HPLC: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC to determine the concentration of this compound.

-

UV-Vis Spectroscopy: If this compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations.

-

-

Calculation: Calculate the solubility from the measured concentration, expressing the result in g/L or mol/L.

Potentiometric Titration

Potentiometric titration is a precise method for determining the solubility of ionizable compounds like carboxylic acids.[6][7]

4.2.1. Principle This method involves the titration of a saturated solution of the acidic compound with a strong base. The change in pH is monitored with a pH electrode, and the equivalence point is used to calculate the concentration of the dissolved acid.

4.2.2. Materials and Equipment

-

Saturated solution of this compound (prepared as in the shake-flask method)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

4.2.3. Procedure

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent of interest as described in the shake-flask method (steps 1-4).

-

Titration Setup: Transfer a precise volume of the clear, saturated filtrate into a beaker. If a non-aqueous solvent was used, it may be necessary to add a co-solvent that is miscible with both the organic solvent and the aqueous titrant.

-

Titration: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Begin adding the standardized NaOH solution from the burette in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.

-

Endpoint Determination: Plot the pH versus the volume of titrant added. The equivalence point is the point of inflection on the titration curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

Calculation: Use the volume of titrant at the equivalence point and the stoichiometry of the acid-base reaction to calculate the molar concentration of this compound in the saturated solution.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While quantitative data in organic solvents is sparse, the provided experimental protocols for the shake-flask method and potentiometric titration offer robust frameworks for researchers to determine these values accurately. The physicochemical data and the understanding of factors influencing its solubility will aid in the design of such experiments and in the broader application of this compound in research and development. The generation of comprehensive solubility data for this compound in a range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. This compound (CAS 612-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the spectroscopic data for 2-Ethylbenzoic acid, a key intermediate in various chemical syntheses. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Spectroscopic Data of this compound

The structural elucidation of this compound (C₉H₁₀O₂) relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~10-12 | Singlet (broad) | 1H | - | -COOH |

| ~7.9-8.1 | Doublet | 1H | ~7.5 | Ar-H (ortho to -COOH) |

| ~7.2-7.5 | Multiplet | 3H | - | Ar-H |

| ~2.8-3.0 | Quartet | 2H | ~7.5 | -CH₂- |

| ~1.2-1.4 | Triplet | 3H | ~7.5 | -CH₃ |

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values should be obtained from a spectral database such as the Spectral Database for Organic Compounds (SDBS).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~142 | Ar-C (quaternary, attached to -CH₂CH₃) |

| ~132 | Ar-C (quaternary, attached to -COOH) |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~26 | -CH₂- |

| ~16 | -CH₃ |

Note: Predicted values. PubChem indicates that ¹³C NMR data for this compound is available in SpectraBase.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2970, 2870 | Medium | C-H stretch (aliphatic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1680-1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1290 | Strong | C-O stretch (carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Note: Predicted values based on characteristic infrared absorption frequencies. The NIST WebBook is a valuable resource for IR spectra of organic compounds.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | ~50 | [M]⁺ (Molecular Ion) |

| 133 | ~10 | [M - OH]⁺ |

| 122 | ~20 | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 105 | ~100 | [M - COOH]⁺ or [C₆H₄CH₂CH₃]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~25 | [C₆H₅]⁺ |

Note: Predicted fragmentation pattern. The molecular weight of this compound is 150.17 g/mol .[1] Mass spectra can be found in databases such as the NIST Chemistry WebBook and SpectraBase.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

-

Instrument Parameters (GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) to ensure elution of the compound.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic data of a chemical compound.

References

The Elusive Genesis of 2-Ethylbenzoic Acid: A Technical Retrospective

For researchers, scientists, and professionals in drug development, understanding the history and synthesis of foundational organic molecules is paramount. This in-depth guide explores the discovery and historical context of 2-Ethylbenzoic acid, a seemingly simple yet significant aromatic carboxylic acid. While the precise moment of its initial synthesis remains obscured in the annals of 19th-century chemistry, a review of historical literature and later advancements provides a comprehensive picture of its scientific journey.

While the exact date and discoverer of this compound are not readily apparent in readily available historical records, its emergence is intrinsically linked to the burgeoning field of organic synthesis in the latter half of the 19th century. Following the determination of benzoic acid's structure by Liebig and Wöhler in 1832, the exploration of its derivatives became a fertile ground for chemical investigation. The development of methods for the alkylation of aromatic compounds, such as the Friedel-Crafts reaction (discovered in 1877), provided the necessary tools for chemists to begin systematically modifying the benzene ring of benzoic acid and its precursors. It is highly probable that this compound was first synthesized during this period of fervent exploration into the reactions of aromatic compounds.

Early Synthetic Approaches and Methodological Refinements

The early synthesis of this compound, also known as o-Ethylbenzoic acid, was likely achieved through multi-step processes. One plausible early route would have involved the synthesis of 2-ethyltoluene followed by its oxidation to this compound.

A significant milestone in the documented synthesis of alkyl-substituted benzoic acids came in 1952 with the work of M. Crawford and F. H. C. Stewart. Their paper, "The Preparation of Some Alkyl-substituted Benzoic Acids," published in the Journal of the Chemical Society, detailed "improved general routes" for the synthesis of ortho- and meta-alkylbenzoic acids. This suggests that while methods for producing these compounds, including this compound, existed prior to 1952, they were likely less efficient or more arduous.

The method described by Crawford and Stewart for the synthesis of o-alkylbenzoic acids, including the ethyl derivative, involved the following general pathway:

Physicochemical Properties: A Summary of Key Data

The physical and chemical properties of this compound have been well-characterized over the years. The following table summarizes key quantitative data from various sources.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Melting Point | 62-66 °C | [2] |

| Boiling Point | 258-260 °C | [2] |

| Solubility in Water | 0.84 g/L at 25 °C | [2] |

| pKa | 3.82 | [2] |

Detailed Experimental Protocols: A Glimpse into Historical Synthesis

While the specific experimental details from the very first synthesis are unknown, the following protocol is a representative example of a laboratory-scale synthesis of an ortho-alkylated benzoic acid from the mid-20th century, adapted from the principles outlined by Crawford and Stewart.

Synthesis of this compound via Grignard Reagent and Subsequent Oxidation

Materials:

-

o-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl sulfate

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), dilute

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous sodium sulfate)

Experimental Workflow:

Procedure:

-

Preparation of o-Tolylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of o-bromotoluene in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.

-

Synthesis of 2-Ethyltoluene: Cool the Grignard solution in an ice bath. Add ethyl sulfate dropwise with vigorous stirring. After the addition is complete, reflux the mixture for 2-3 hours.

-

Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and dilute sulfuric acid. Separate the ethereal layer, wash it with water, sodium hydroxide solution, and finally with brine. Dry the ether solution over anhydrous sodium sulfate.

-

Distillation: Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure 2-ethyltoluene.

-

Oxidation: Place the 2-ethyltoluene in a flask with a reflux condenser. Add a solution of potassium permanganate in water. Heat the mixture under reflux until the purple color of the permanganate has disappeared.

-

Isolation: While the solution is still hot, add a small amount of sodium bisulfite to decolorize any excess permanganate. Filter the hot solution to remove the manganese dioxide precipitate. Cool the filtrate and acidify it with concentrated hydrochloric acid to precipitate the this compound.

-

Purification: Collect the crude acid by filtration and recrystallize it from hot water or a mixture of ethanol and water to yield pure this compound.

Conclusion: A Legacy of Synthesis

The history of this compound, while lacking a singular "eureka" moment of discovery, is a testament to the systematic and incremental progress of organic chemistry. Its synthesis, evolving from likely early explorations of aromatic alkylation to the more refined methods of the mid-20th century, showcases the development of powerful synthetic methodologies. For today's researchers, the story of this compound serves as a reminder of the foundational work that underpins modern drug discovery and materials science, where the precise placement of functional groups on an aromatic scaffold remains a critical aspect of molecular design.

References

Potential Research Applications of 2-Ethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbenzoic acid, a substituted aromatic carboxylic acid, serves as a versatile scaffold in medicinal chemistry. While its primary industrial applications lie in the synthesis of dyes, fragrances, and corrosion inhibitors, a growing body of research highlights the potential of its derivatives in drug discovery and development. This technical guide provides an in-depth overview of the emerging research applications of this compound, focusing on its role as a precursor to compounds with antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further investigation into this promising chemical entity.

Introduction

This compound (2-EBA) is a white crystalline solid with the chemical formula C₉H₁₀O₂.[1] Its structure, featuring a carboxylic acid group and an ethyl group on a benzene ring, provides a unique platform for chemical modification to generate a diverse range of derivatives. While historically utilized as a chemical intermediate, recent scientific interest has shifted towards the biological activities of its derivatives.[2] These derivatives have shown promise in several therapeutic areas, including the development of novel antimicrobial and anti-inflammatory agents, as well as inhibitors of enzymes implicated in various diseases. This guide aims to consolidate the current knowledge on the research applications of this compound, providing a valuable resource for scientists engaged in drug discovery.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the core molecule is essential for the design and synthesis of its derivatives.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [3][4] |

| Molecular Weight | 150.17 g/mol | [3] |

| CAS Number | 612-19-1 | [3][4] |

| Melting Point | 62-66 °C | [3] |

| Boiling Point | 259.7 °C | [5] |

| Solubility in Water | 1.1 g/L at 25 °C | [2] |

| pKa | 3.79 at 25 °C | [2] |

Synthesis of this compound Derivatives

The carboxylic acid group of this compound is a key functional handle for the synthesis of various derivatives, most notably amides and esters.

General Synthesis of 2-Ethylbenzamides

A common method for synthesizing 2-ethylbenzamide derivatives involves the conversion of this compound to its acid chloride, followed by reaction with a desired amine.

Experimental Protocol: Synthesis of N-substituted-2-ethylbenzamide

-

Acid Chloride Formation: Reflux a solution of this compound (1 equivalent) in thionyl chloride (SOCl₂) (excess) for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain 2-ethylbenzoyl chloride.

-

Amide Formation: Dissolve the crude 2-ethylbenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran). Cool the solution in an ice bath. Add a solution of the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine, pyridine) (1.2 equivalents) dropwise. Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

-

Work-up and Purification: Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-2-ethylbenzamide.[6]

Potential Research Applications and Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, suggesting their potential as starting points for the development of new therapeutic agents.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of benzoic acid derivatives. While specific data for simple this compound derivatives is limited in the public domain, related structures have shown promising results. For instance, N-benzamide derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range for some compounds.[6] Thioureide derivatives of 2-((4-ethyl-phenoxymethyl) benzoic acid have also exhibited antimicrobial activity with MICs ranging from 3.9 to 250 µg/mL.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Dilute the bacterial suspension in MHB and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing workflow.

Anti-inflammatory Activity and Enzyme Inhibition

Chronic inflammation is implicated in a wide range of diseases, and the inhibition of key inflammatory mediators is a major focus of drug discovery. Benzoic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.

4.2.1. Inhibition of Prostaglandin Synthesis

Experimental Protocol: In Vitro COX Inhibition Assay

This is a general protocol for a colorimetric assay to screen for COX-1 and COX-2 inhibition.

-

Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD) in a suitable buffer.

-

Assay Setup: In a 96-well plate, add the test compound (this compound derivative) at various concentrations, the respective COX enzyme, and the colorimetric probe.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration relative to a vehicle control. Calculate the IC₅₀ value from the dose-response curve.[9]

4.2.2. Modulation of Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some benzoic acid derivatives have been shown to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[1][10] This suggests that this compound derivatives could be investigated for their potential to modulate this key inflammatory pathway.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a role in lipid metabolism and inflammation. Certain complex benzoic acid derivatives have been identified as PPARα agonists, suggesting another potential avenue for the anti-inflammatory effects of this compound derivatives.[11][12]

Signaling Pathway: NF-κB Activation and Inhibition

Potential inhibition of the NF-κB pathway by 2-EBA derivatives.

Other Enzyme Inhibition

Beyond inflammation, derivatives of benzoic acid have been explored as inhibitors of other enzymes relevant to disease. For example, some benzoic acid derivatives have been identified as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes relevant to Alzheimer's disease.[13] Additionally, studies on various phenolic acids, including benzoic acid derivatives, have shown inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, with IC₅₀ values in the millimolar range.[14]

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for this compound derivatives is not yet established, general principles from related benzoic acid series can provide guidance for future research. The nature and position of substituents on the benzene ring, as well as modifications to the carboxylic acid group (e.g., amide or ester formation), can significantly impact biological activity. For instance, in some series of benzoic acid amides, the antimicrobial activity was found to be better than that of the corresponding esters.[15] Further synthesis and biological evaluation of a focused library of this compound derivatives are needed to elucidate clear SAR trends.

Conclusion and Future Directions

This compound represents a valuable and readily accessible starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. The existing literature on related benzoic acid compounds provides a strong rationale for the exploration of this compound derivatives as novel antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound amides and esters to establish clear structure-activity relationships. Detailed mechanistic studies, including the investigation of their effects on key signaling pathways such as NF-κB and PPARs, will be crucial in elucidating their mode of action and identifying promising lead compounds for further drug development efforts. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 612-19-1 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PPARs: transcriptional effectors of fatty acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethylbenzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Ethylbenzoic acid (CAS No. 612-19-1). The following sections detail the physical and chemical properties, toxicological data, handling and storage procedures, emergency measures, and disposal considerations for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is characterized by an ethyl group attached to the second carbon of a benzoic acid structure.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 150.17 g/mol | [2][5] |

| CAS Number | 612-19-1 | [1][5][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 62-66 °C | [3][5][6] |

| Boiling Point | 259.7 ± 9.0 °C at 760 Torr; 304.8°C at 760 mmHg | [3][6] |

| Solubility | Sparingly soluble in water (1.1 g/L at 25 °C) | [1] |

| pKa | 3.79 at 25°C | [1] |

Hazard Identification and Classification

This compound is classified as an irritant.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Toxicological Summary

Experimental Protocols: The determination of skin and eye irritation potential for chemical substances like this compound typically follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance:

-

OECD Test Guideline 404 is used for assessing acute dermal irritation and corrosion. This test involves applying the substance to the skin of an animal (historically rabbits) and observing for signs of erythema and edema.

-

OECD Test Guideline 405 is employed for evaluating acute eye irritation and corrosion. This involves applying the substance to the eye of an animal and grading the effects on the cornea, iris, and conjunctiva.

These protocols provide a framework for the classification of substances and the formulation of appropriate safety precautions.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

Safe Handling

-

Ventilation: Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[8][9]

-

Skin Protection: Wear protective gloves.[8] The specific glove material should be chosen based on the breakthrough time and permeation rate for the substance at hand.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10] A dust mask of type N95 (US) is recommended.[8]

-

-

Hygiene Practices: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[11] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][9]

-

Storage Class: Combustible Solids (Storage Class Code 11).[5][8]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | References |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [1][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [1][6] |